

5-Bromo-N-isopropylpicolinamide: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-N-isopropylpicolinamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-isopropylpicolinamide is a key synthetic building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-isopropylpicolinamide moiety can play a crucial role in modulating the physicochemical properties and biological activity of the resulting compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of **5-Bromo-N-isopropylpicolinamide**, with a particular focus on its utility in the discovery of kinase inhibitors.

Physicochemical Properties

While specific experimental data for **5-Bromo-N-isopropylpicolinamide** is not extensively published, the predicted properties of the closely related 5-Bromo-N-propylpicolinamide provide valuable insights.

Property	Value
Molecular Formula	C ₉ H ₁₁ BrN ₂ O
Molecular Weight	243.10 g/mol
Predicted Boiling Point	364.9 ± 27.0 °C[1]
Predicted Density	1.411 ± 0.06 g/cm ³ [1]

Synthesis of 5-Bromo-N-isopropylpicolinamide

The synthesis of **5-Bromo-N-isopropylpicolinamide** can be achieved in a two-step process starting from 5-bromo-2-methylpyridine. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by an amide coupling reaction with isopropylamine.

Step 1: Synthesis of 5-Bromo-2-picolinic acid

Reaction Scheme:

Experimental Protocol:

To a 250 mL three-necked flask containing 5-bromo-2-methylpyridine (17.1 g, 0.1 mol), add 100 mL of water. The flask is equipped with a thermometer and a condenser. The mixture is heated to 80°C with stirring. Potassium permanganate (31.6 g, 0.2 mol) is added in portions, maintaining the reaction temperature at 85°C for 90 minutes. After the reaction is complete, the mixture is filtered. The filtrate is acidified with 6 mol/L hydrochloric acid to a pH of 3-4 and then cooled to room temperature. The resulting precipitate is collected and recrystallized from ethanol to yield 5-bromo-2-picolinic acid. A molar yield of 77% can be expected.

Step 2: Synthesis of 5-Bromo-N-isopropylpicolinamide

Reaction Scheme:

Experimental Protocol:

In a round-bottom flask, 5-bromo-2-picolinic acid (1.0 eq) is dissolved in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq) is added to the solution. The

mixture is stirred for 10-15 minutes at room temperature to activate the carboxylic acid. Isopropylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added. The reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with saturated aqueous NaHCO₃ solution, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford **5-Bromo-N-isopropylpicolinamide**.

Spectroscopic Characterization

While the specific spectral data for **5-Bromo-N-isopropylpicolinamide** is not readily available in the literature, the expected characteristic signals are outlined below based on the analysis of related structures.

Spectroscopy	Expected Signals
¹ H NMR	Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.5-8.5 ppm), a multiplet for the isopropyl CH group, and a doublet for the isopropyl CH ₃ groups. The NH proton of the amide will appear as a doublet.
¹³ C NMR	Resonances for the five carbons of the pyridine ring, the amide carbonyl carbon (δ ~165-175 ppm), and the carbons of the isopropyl group.
IR (Infrared)	Characteristic absorption bands for the N-H stretch of the secondary amide (~3300 cm ⁻¹), the C=O stretch of the amide (Amide I band, ~1650 cm ⁻¹), and the N-H bend (Amide II band, ~1550 cm ⁻¹).
MS (Mass Spec)	A molecular ion peak [M] ⁺ and a characteristic [M+2] ⁺ peak of similar intensity due to the presence of the bromine atom.

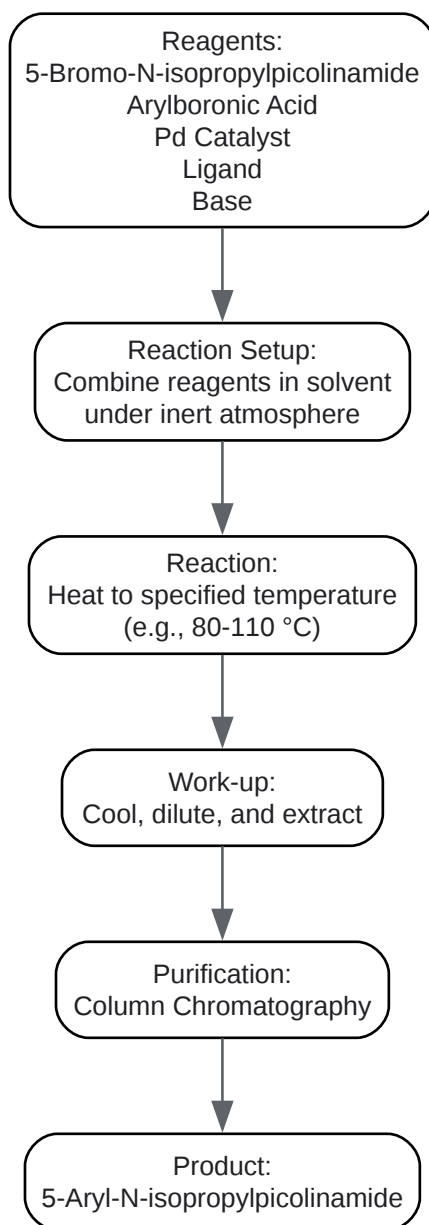
Applications as a Synthetic Building Block

The bromine atom at the 5-position of the picolinamide ring is amenable to various palladium-catalyzed cross-coupling reactions, making **5-Bromo-N-isopropylpicolinamide** a valuable building block for creating diverse libraries of compounds. The two most prominent reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the picolinamide and a variety of organoboron reagents.

Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Example with Phenylboronic Acid):

In a Schlenk flask, **5-Bromo-N-isopropylpicolinamide** (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) or $\text{Pd}(\text{OAc})_2$ (0.05 eq) with a suitable ligand like SPhos (0.1 eq), and a base such as K_2CO_3 (2.0 eq) or Cs_2CO_3 (2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-

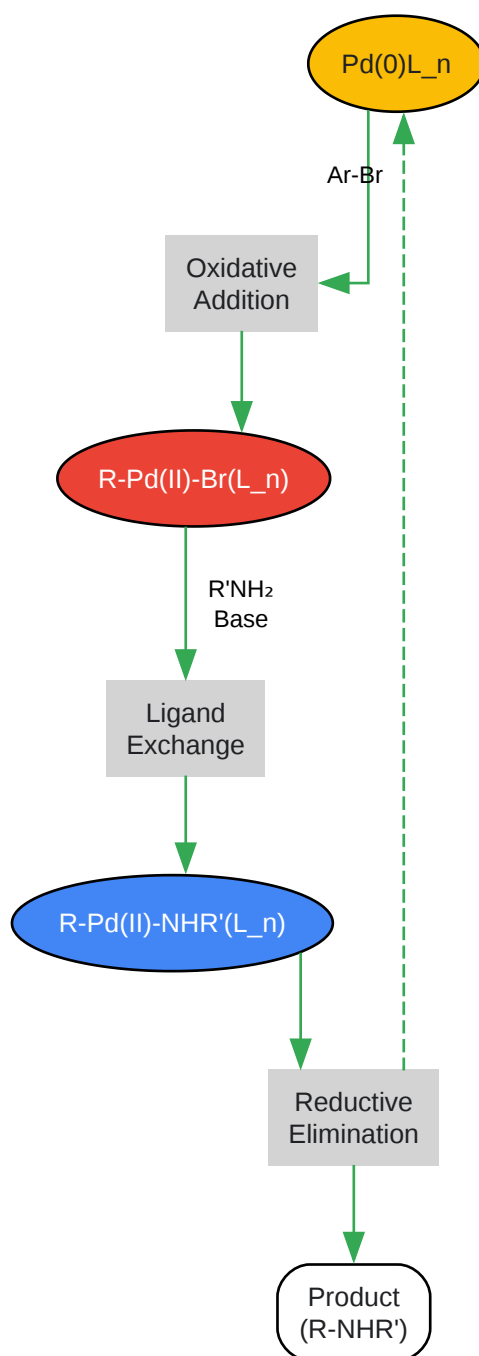
dioxane/water 4:1 or toluene/water 4:1), is added. The reaction mixture is heated to 80-110°C and stirred for 12-24 hours, with progress monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 5-phenyl-N-isopropylpicolinamide.

Catalyst	Ligand	Base	Solvent	Temperature (°C)
Pd(PPh ₃) ₄	-	K ₂ CO ₃	Dioxane/H ₂ O	100
Pd(OAc) ₂	SPhos	K ₃ PO ₄	Toluene/H ₂ O	110
Pd ₂ (dba) ₃	XPhos	Cs ₂ CO ₃	THF/H ₂ O	80

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the 5-position of the picolinamide with a wide range of primary and secondary amines.

Catalytic Cycle for Buchwald-Hartwig Amination:



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Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Example with Aniline):

In a dry Schlenk flask under an inert atmosphere, **5-Bromo-N-isopropylpicolinamide** (1.0 eq), aniline (1.2 eq), a palladium precursor such as $\text{Pd}_2(\text{dba})_3$ (0.02 eq) or $\text{Pd}(\text{OAc})_2$ (0.04 eq), a

suitable phosphine ligand like BINAP (0.04 eq) or Xantphos (0.08 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq) are combined. Anhydrous toluene is added, and the mixture is degassed by several vacuum-argon cycles. The reaction is then heated to 100-110°C with vigorous stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford 5-(phenylamino)-N-isopropylpicolinamide.

Catalyst	Ligand	Base	Solvent	Temperature (°C)
Pd ₂ (dba) ₃	BINAP	NaOtBu	Toluene	110
Pd(OAc) ₂	Xantphos	Cs ₂ CO ₃	Dioxane	100
Pd(OAc) ₂	RuPhos	K ₃ PO ₄	t-BuOH	90

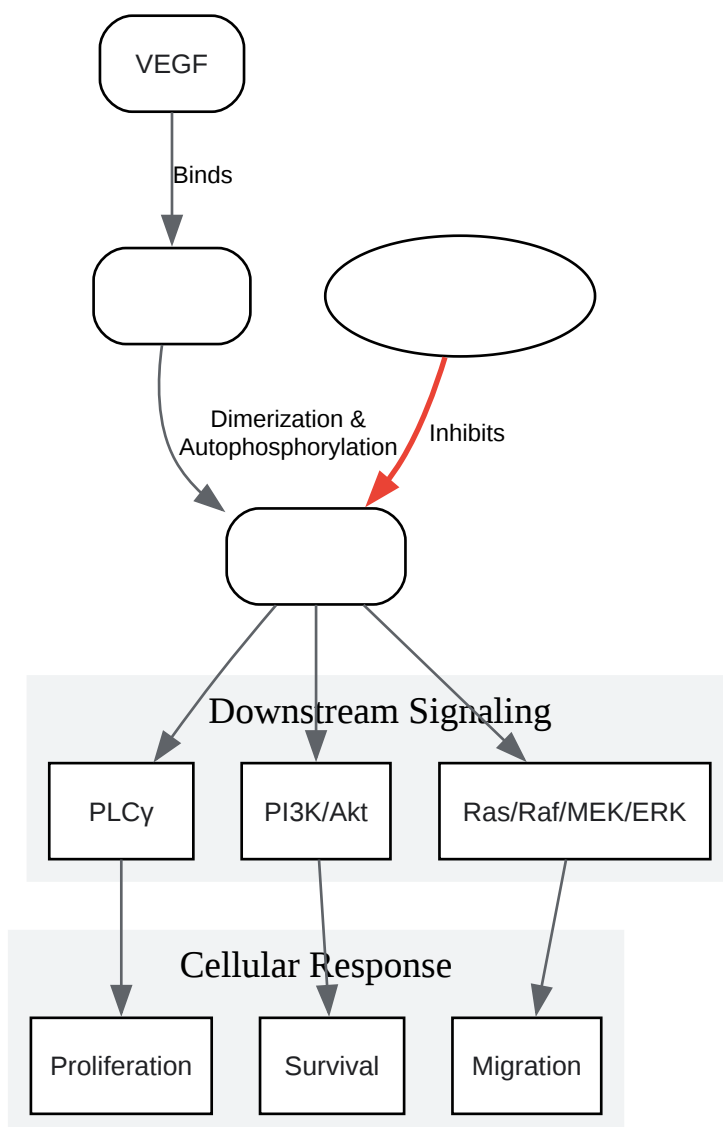
Application in Drug Discovery: VEGFR-2 Inhibitors

Picolinamide derivatives have emerged as a promising class of compounds for the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[\[2\]](#)[\[3\]](#)

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR-2 Signaling Pathway and Inhibition:



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Caption: Inhibition of the VEGFR-2 signaling pathway by a picolinamide derivative.

Biological Activity of Picolinamide Derivatives

Several studies have demonstrated the potent anti-proliferative and VEGFR-2 inhibitory activities of picolinamide derivatives. The tables below summarize representative data for this class of compounds.

In Vitro Anti-proliferative Activity of Picolinamide Derivatives[2]

Compound	A549 IC ₅₀ (μM)	HepG2 IC ₅₀ (μM)
8j	12.5	20.6
8l	13.2	18.2
Sorafenib	19.3	29.0
Axitinib	22.4	38.7

VEGFR-2 Kinase Inhibitory Activity[3]

Compound	VEGFR-2 IC ₅₀ (nM)
7h	87
9a	27
9l	94
Sorafenib	180

These data highlight that picolinamide derivatives can exhibit potent inhibition of both cancer cell proliferation and the target kinase, VEGFR-2, often with greater efficacy than established drugs like Sorafenib. The ability to readily diversify the 5-position of the picolinamide core using **5-Bromo-N-isopropylpicolinamide** allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

5-Bromo-N-isopropylpicolinamide is a highly valuable and versatile building block for modern drug discovery. Its straightforward synthesis and the reactivity of the bromine atom towards key cross-coupling reactions provide a robust platform for the generation of diverse compound libraries. The demonstrated potential of the picolinamide scaffold in targeting critical oncological pathways, such as VEGFR-2 signaling, underscores the importance of this building block for researchers and scientists in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize **5-Bromo-N-isopropylpicolinamide** in innovative drug design and development programs.

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- To cite this document: BenchChem. [5-Bromo-N-isopropylpicolinamide: A Versatile Scaffold for Advanced Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328589#5-bromo-n-isopropylpicolinamide-as-a-synthetic-building-block]

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